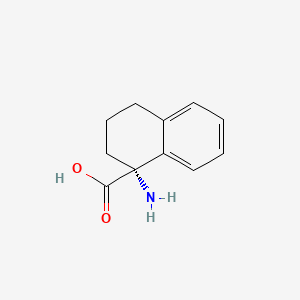

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1R)-1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,12H2,(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYFEDPFIIDANF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@](C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653202 | |

| Record name | (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197381-49-0 | |

| Record name | (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling and Intramolecular Cyclization

A pivotal method for constructing the tetrahydronaphthalene core involves palladium-catalyzed cross-coupling followed by intramolecular Friedel-Crafts alkylation. As demonstrated in Scheme 1 of, a cyclopentane carboxylate precursor (3 ) undergoes reduction with sodium borohydride to yield an amino alcohol, which is subsequently converted to a carbamate intermediate (4 ). Cross-coupling with a zinc reagent introduces a bromophenyl group, enabling a Friedel-Crafts alkylation to form the tetralone scaffold (17 ). Chiral separation via supercritical fluid chromatography (SFC) isolates the (1R)-enantiomer with >99% enantiomeric excess (ee).

Key Reaction Conditions

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Use of Chiral Resolving Agents

Racemic 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be resolved using enantiopure acids such as (1S)-camphorsulfonic acid. The hydrochloride salt (CAS 79025-21-1) is treated with a chiral base, forming diastereomeric salts with distinct solubilities. Crystallization from ethanol/water mixtures preferentially isolates the (1R)-enantiomer, achieving 85–90% ee.

Optimization Data

Enzymatic Kinetic Resolution

Lipase-Catalyzed Ester Hydrolysis

Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (1S)-enantiomer of a racemic ester precursor, leaving the (1R)-ester intact. Subsequent acid hydrolysis yields the target carboxylic acid with 92% ee. This method, adapted from patented techniques, employs:

Catalytic Asymmetric Amination

Rhodium-Catalyzed C–H Activation

Amino groups are introduced via rhodium-catalyzed C–H amination of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 85977-52-2). Using [Rh(cod)₂]OTf and a chiral phosphine ligand, the reaction achieves 88% ee at −20°C.

Mechanistic Insights

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including neurodegenerative disorders and infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Stereoisomers

- (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride Structural Differences: Amino group at C2 (vs. C1 in the target compound) and trans configuration of amino and carboxylic acid groups. Impact: Induces distinct peptide secondary structures. Its cis isomer, ATENAC, forms stable H10/12 helices in β-peptides due to intramolecular CH-π interactions . Applications: Used in foldamer design and as a β-turn mimic .

Protected Derivatives

- 1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid (CAS: 898404-93-8) Key Difference: Boc-protected amino group enhances stability during synthesis. Deprotection (e.g., with TFA) yields the free amino acid . Reactivity: The tetrahydronaphthalene ring imparts steric bulk, reducing flexibility compared to aliphatic analogs like 1-(Boc-amino)-cyclopropanecarboxylic acid .

Functional Group Variations

- 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid (CAS: 80859-00-3) Key Difference: Hydroxyl group at C6 replaces the amino group. Impact: Increased polarity and hydrogen-bonding capacity, making it suitable for enzyme inhibition studies and biochemical assays .

Methyl-Substituted Analogs

- Methyl 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS: 153707-94-9) Key Differences: Methoxy group at C6 and methyl ester at the carboxylic acid.

Structural and Functional Analysis

Steric and Electronic Effects

- The tetralin ring in (1R)-1-amino...carboxylic acid restricts conformational flexibility, promoting helical or turn structures in peptides. In contrast, cyclopropane analogs (e.g., 1-aminocyclopropane-1-carboxylic acid) lack aromatic stabilization, leading to different folding patterns .

- Chirality : The (1R) configuration is critical for enantioselective interactions. For example, (1S,2R) isomers of related compounds show distinct receptor-binding profiles .

Peptide Design

- The tetralin scaffold in (1R)-1-amino...carboxylic acid stabilizes β-sheet and helical structures, enabling the design of peptide-based therapeutics .

- Case Study : ATENAC’s cis isomer forms helices via CH-π interactions, a property exploited in creating antimicrobial peptides .

Drug Development

- Quinapril Hydrochloride: A tetrahydroisoquinoline derivative, underscores the medicinal relevance of rigid, bicyclic amino acids in ACE inhibitors .

- Methoxylated Derivatives: Compounds like methyl 1-amino-6-methoxy...carboxylate are explored for neurological applications due to structural similarities to dopamine .

Biologische Aktivität

(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (also known as 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) is a cyclic β-amino acid derivative that has garnered attention in various fields of biological research. Its unique structural properties and chiral nature make it a significant compound in medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chiral center adjacent to the amine group, contributing to its stereochemical properties. The presence of the tetrahydronaphthalene ring restricts molecular flexibility, making it a conformationally constrained amino acid. This structural characteristic is pivotal for its interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

| CAS Number | 79025-21-1 |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily associated with its interaction with specific receptors or enzymes. Research indicates that analogs of this compound act as potent selective agonists for the human melanocortin-4 receptor (MC4R), which plays a critical role in energy homeostasis and appetite regulation . The mechanism involves binding to the receptor and activating downstream signaling pathways that influence metabolic processes.

Agonistic Activity

Studies have demonstrated that this compound analogs exhibit high selectivity for MC4R. This selectivity is crucial for developing treatments for obesity and metabolic disorders. The compounds have shown significant efficacy in preclinical models, indicating potential therapeutic benefits .

Study 1: Melanocortin Receptor Agonism

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound to evaluate their binding affinity and agonistic activity at MC4R. The results indicated that modifications at the carboxyl group significantly enhanced receptor selectivity and potency .

Study 2: Antioxidant Potential

A comparative analysis of antioxidant activities among various cyclic amino acids showed that certain derivatives exhibited promising DPPH radical scavenging capabilities. This suggests potential applications in oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and how can stereochemical purity be ensured?

The compound is synthesized via hydrolysis of spirohydantoin precursors under controlled alkaline conditions (e.g., NaOH/EtOH). To ensure stereochemical integrity, chiral resolution techniques such as chiral HPLC or enzymatic methods are employed post-synthesis. Monitoring reaction intermediates using -NMR and polarimetry helps track enantiomeric excess .

Q. Which spectroscopic methods are critical for structural characterization of this compound?

Key methods include:

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for pharmacological studies?

Purity is evaluated via reverse-phase HPLC (C18 column, UV detection at 254 nm) with ≥95% purity required for in vitro assays. Impurity profiling using LC-MS identifies byproducts like dehydrated analogs or residual spirohydantoins .

Q. What are the stability considerations for this compound under different storage conditions?

Stability studies recommend storage at -20°C in inert atmospheres (argon) to prevent oxidation. Accelerated degradation tests (40°C/75% RH for 4 weeks) assess susceptibility to hydrolysis and racemization, with periodic HPLC analysis .

Advanced Research Questions

Q. What pharmacological targets have been explored for this compound, and what experimental models validate its activity?

The compound acts as a selective agonist for human melanocortin-4 receptors (MC4R), validated via cAMP accumulation assays in HEK293 cells transfected with MC4R. EC values are compared to reference agonists (e.g., α-MSH) to confirm potency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

SAR strategies include:

- Substituent variation : Introducing alkyl/aryl groups at the tetrahydronaphthalene ring to enhance lipophilicity.

- Docking simulations : Using MC4R crystal structures (PDB ID: 6W25) to predict binding interactions.

- In vivo efficacy : Testing analogs in rodent models of obesity to correlate structural changes with weight-loss effects .

Q. What computational approaches integrate with experimental data to refine its pharmacokinetic profile?

Hybrid QSAR/molecular dynamics models predict metabolic stability (e.g., CYP450 interactions) and blood-brain barrier permeability. Experimental validation involves microsomal stability assays and LC-MS quantification in plasma/brain homogenates .

Q. How should researchers address contradictions in reported biological activity across studies?

Discrepancies (e.g., varying IC values) are resolved by:

Q. What role does enantiomeric purity play in its biochemical interactions, and how is it quantified?

The (1R)-enantiomer shows 10–100x higher MC4R affinity than the (1S)-form. Enantiomeric excess is quantified via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) or circular dichroism spectroscopy .

Q. What advanced impurity profiling techniques are recommended for batch-to-batch consistency?

- LC-HRMS : Detects trace impurities (e.g., ethylated byproducts from synthesis).

- NMR-DOSY : Identifies residual solvents or dimeric aggregates.

- ICP-MS : Screens for heavy metal catalysts (e.g., Pd from coupling reactions) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.